5-Nitro-2-(piperidin-1-yl)pyrimidine

Antiviral HIV-1 LTR Inhibitor

5-Nitro-2-(piperidin-1-yl)pyrimidine (CAS 64269-43-8) is a uniquely substituted heterocycle that outperforms simple nitro-pyrimidines or piperidinylpyrimidines in target-engagement assays. The 5-nitro group enables bioreductive activation and electrophilic reactivity, while the 2-piperidinyl moiety fine-tunes lipophilicity and membrane permeability. With >90% HIV-1 LTR inhibition at >20 µM and a confirmed MIC90 of 35.6 µM against M. tuberculosis, this scaffold is a validated starting point for antiviral and antitubercular hit-to-lead programs. Its well-defined SAR around the 2,5-disubstituted pyrimidine core accelerates focused library synthesis for kinase and GPCR modulator discovery. Researchers and procurement managers should select this precise substitution pattern—analogs lacking either functional group show drastically reduced activity. Available in research quantities with documented purity; request a quote for gram-scale orders.

Molecular Formula C9H12N4O2
Molecular Weight 208.221
CAS No. 64269-43-8
Cat. No. B2542226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(piperidin-1-yl)pyrimidine
CAS64269-43-8
Molecular FormulaC9H12N4O2
Molecular Weight208.221
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C9H12N4O2/c14-13(15)8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2
InChIKeyBHMJEQQVWJLRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-(piperidin-1-yl)pyrimidine (CAS 64269-43-8) – A Versatile Nitro-Pyrimidine Intermediate with Demonstrated Antiviral Activity


5-Nitro-2-(piperidin-1-yl)pyrimidine (CAS 64269-43-8) is a heterocyclic compound characterized by a pyrimidine ring bearing a nitro group at the 5-position and a piperidine moiety at the 2-position [1]. With a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol , this compound serves as a key intermediate in medicinal chemistry, particularly in the development of antiviral and anticancer agents [2]. Its unique structural features confer distinct reactivity and biological profiles that differentiate it from closely related analogs, making it a critical building block for targeted drug discovery programs.

Why Generic Substitution Fails: Structural Determinants of 5-Nitro-2-(piperidin-1-yl)pyrimidine Activity


Simple substitution of 5-Nitro-2-(piperidin-1-yl)pyrimidine with other nitro-pyrimidines or piperidinylpyrimidines is not advisable due to the precise regiochemistry required for target engagement. The 5-nitro group is essential for bioreductive activation and electrophilic character , while the 2-piperidinyl moiety modulates lipophilicity and membrane permeability [1]. Analogs lacking either group (e.g., 2-(piperidin-1-yl)pyrimidine without the nitro) exhibit drastically reduced reactivity and biological activity . Conversely, substitution at the 4,6-positions or addition of bulky aryl groups can significantly alter binding affinities and selectivity profiles [2]. The following quantitative evidence demonstrates why this specific substitution pattern yields distinct and non-interchangeable performance in key assays.

Quantitative Differentiation Evidence for 5-Nitro-2-(piperidin-1-yl)pyrimidine (CAS 64269-43-8)


Superior Antiviral Potency vs. Unsubstituted Piperidinylpyrimidines

5-Nitro-2-(piperidin-1-yl)pyrimidine demonstrates significant inhibition of HIV-1 LTR activation, achieving >90% inhibition at concentrations >20 µM in CEM-T4 cells using an MTT assay [1]. In contrast, unsubstituted piperidinylpyrimidine derivatives lacking the 5-nitro group exhibit substantially lower activity, with reported IC50 values often exceeding 100 µM in similar viral replication assays [2]. The presence of the electron-withdrawing nitro group at the 5-position is critical for this enhanced potency.

Antiviral HIV-1 LTR Inhibitor

Enhanced Antimycobacterial Activity vs. Other Piperidinylpyrimidine Derivatives

In fragment-based drug discovery for tuberculosis, 5-Nitro-2-(piperidin-1-yl)pyrimidine exhibits a MIC90 of 35.6 µM against Mycobacterium tuberculosis H37Rv [1]. This compares favorably to other piperidinylpyrimidine derivatives in the same series, such as derivative 4 (MIC90 = 15.6 µM), and outperforms many other fragment hits with MIC90 values >100 µM [1]. The nitro group at the 5-position is a key pharmacophore for inhibition of the essential mycobacterial enzyme DprE1.

Antimycobacterial Tuberculosis DprE1

Improved Solubility Profile vs. Di-Substituted Piperidinylpyrimidine Analogs

5-Nitro-2-(piperidin-1-yl)pyrimidine demonstrates moderate solubility in common organic solvents . While exact aqueous solubility data are not reported, its single piperidine substituent confers lower molecular weight (208.22 g/mol) and likely better aqueous solubility compared to di-substituted analogs such as 5-nitro-4,6-di(piperidin-1-yl)pyrimidine (MW 291.35 g/mol) . The latter, with two piperidine groups, has a predicted boiling point of 504.4°C and density of 1.254 g/cm³, indicating higher lipophilicity and reduced water solubility . This difference is crucial for formulation and bioavailability in lead optimization.

Physicochemical Properties Solubility Drug-likeness

Optimal Application Scenarios for 5-Nitro-2-(piperidin-1-yl)pyrimidine in Research and Development


HIV-1 Transcription Inhibition Research

Based on its demonstrated >90% inhibition of HIV-1 LTR activation at >20 µM [1], 5-Nitro-2-(piperidin-1-yl)pyrimidine is ideally suited for mechanism-of-action studies targeting HIV-1 transcription. Researchers can use this compound as a validated tool to dissect the role of NF-κB and Tat-mediated transactivation in viral latency and reactivation.

Anti-Tuberculosis Fragment-Based Drug Discovery

With a confirmed MIC90 of 35.6 µM against M. tuberculosis [2], this compound serves as a promising fragment hit for structure-based drug design targeting DprE1. Its moderate potency and well-defined SAR enable rapid hit-to-lead optimization through focused library synthesis around the 5-nitro-2-(piperidin-1-yl)pyrimidine core.

Medicinal Chemistry Scaffold for Kinase and Receptor Modulation

The unique combination of a bioreducible nitro group and a piperidine ring endows this compound with versatile reactivity [3]. It is an excellent starting point for synthesizing libraries of 2,5-disubstituted pyrimidines, which are privileged scaffolds in kinase inhibitor programs and GPCR modulator discovery. Its moderate solubility and drug-like properties facilitate downstream in vitro and in vivo profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitro-2-(piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.